![molecular formula C21H20N4OS2 B2529258 4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione CAS No. 892301-98-3](/img/structure/B2529258.png)
4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a dihydropyrimidine ring, an oxadiazole ring, and various substituents such as a methylthio group and a p-tolyl group. While the specific compound is not directly studied in the provided papers, related structures have been investigated, which can give insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as thiazolo[3,2-a]pyrimidines, involves the reaction of substituted dihydropyrimidine thiones with reagents like methyl chloroacetate in boiling toluene, yielding good results as confirmed by NMR spectroscopy and X-ray crystallography . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can involve the reaction of hydrazides with potassium ethylxanthate, followed by alkylation, aminomethylation, and acylation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . Additionally, density functional theory (DFT) has been employed to study the electronic structure and spectral features of similar molecules, such as 4-methylthiadiazole-5-carboxylic acid, which can provide insights into the stability and electronic properties of the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of related oxadiazole and thiadiazole compounds has been studied, revealing that alkylation tends to occur at the sulfur atom, while aminomethylation and acylation proceed at the nitrogen atom . Mass spectrometric studies have also shown that substituents can significantly affect the fragmentation behavior of these compounds, with electron-withdrawing groups leading to a higher degree of rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. For instance, the solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps have been investigated for 4-methylthiadiazole-5-carboxylic acid . These studies can provide a foundation for understanding the properties of the compound , such as its potential for hydrogen bonding, its behavior in different solvent environments, and its optical characteristics.
Aplicaciones Científicas De Investigación
Antifungal Applications
A study by Nimbalkar et al. (2016) explored the synthesis of Mannich bases derived from 1,3,4-oxadiazole-thiones, demonstrating significant antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus niger. These compounds exhibited promising results in molecular docking studies, suggesting potential for optimization as antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Antioxidant Activity
Research conducted by Kotaiah et al. (2012) involved the synthesis of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, demonstrating significant in vitro antioxidant activity. This study highlights the electron-donating and electron-withdrawing effects on the antioxidant properties of these compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Anticancer Agents
A study on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents revealed their potential against MCF-7 breast cancer cell lines. This research supports the pharmacological relevance of the tetrahydropyridine (THP) derivatives in cancer treatment, indicating the effect of substituents on the THP ring system on biological activity (Redda & Gangapuram, 2007).
Antimicrobial Activity
The synthesis of new Mannich bases bearing a 1,3,4-oxadiazoline ring system was investigated by JagadeeshPrasad et al. (2015), showcasing the antimicrobial potential of these compounds. This study adds to the understanding of the antimicrobial properties of compounds derived from 1,3,4-oxadiazole-thiones, contributing to the development of novel antimicrobial agents (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015).
Propiedades
IUPAC Name |
6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-12-4-6-15(7-5-12)19-24-20(26-25-19)17-13(2)22-21(27)23-18(17)14-8-10-16(28-3)11-9-14/h4-11,18H,1-3H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUUKYABZHMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)
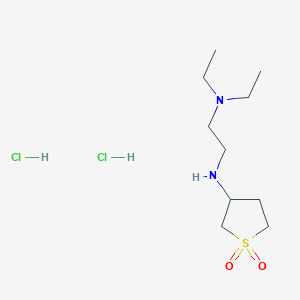
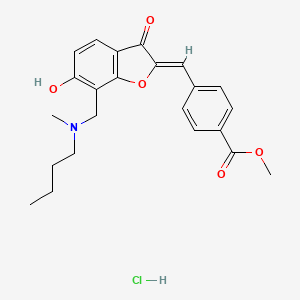
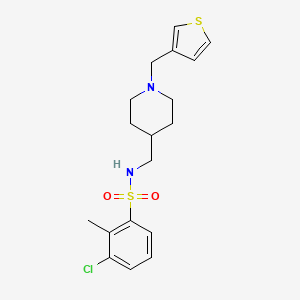

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
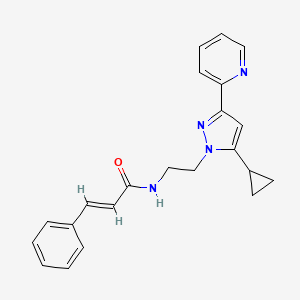
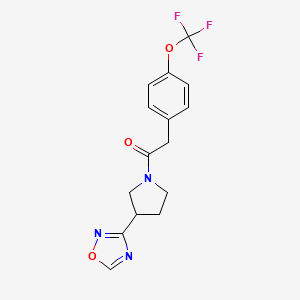
![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)